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Compound of Interest

Compound Name:
4-(Trifluoromethoxy)-DL-

phenylglycine

Cat. No.: B1304649 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for 4-
(Trifluoromethoxy)-DL-phenylglycine, a key building block in pharmaceutical and materials

science. This document outlines predicted nuclear magnetic resonance (NMR), infrared (IR),

and mass spectrometry (MS) data, alongside detailed experimental protocols for acquiring such

spectra.

Core Spectral Data
While experimental spectra for 4-(Trifluoromethoxy)-DL-phenylglycine are not publicly

available, the following tables present predicted data based on the analysis of its chemical

structure and comparison with analogous compounds. These predictions serve as a valuable

reference for the identification and characterization of this compound.

Table 1: Predicted ¹H NMR Spectral Data (500 MHz, DMSO-d₆)
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~7.55 d 2H Ar-H (ortho to CH)

~7.35 d 2H Ar-H (ortho to OCF₃)

~5.20 s 1H α-CH

~3.50 (broad) s 2H NH₂

~12.50 (broad) s 1H COOH

Table 2: Predicted ¹³C NMR Spectral Data (125 MHz, DMSO-d₆)

Chemical Shift (δ) ppm Assignment

~173.0 C=O (Carboxylic acid)

~148.0 (q, J ≈ 2 Hz) C-OCF₃

~137.0 C-CH (ipso)

~130.0 Ar-CH (ortho to CH)

~121.0 Ar-CH (ortho to OCF₃)

~120.0 (q, J ≈ 257 Hz) -OCF₃

~58.0 α-CH

Table 3: Predicted FT-IR Spectral Data (Solid, KBr)
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Wavenumber (cm⁻¹) Intensity Assignment

3400-2500 Broad
O-H stretch (Carboxylic acid),

N-H stretch (Amine)

~1710 Strong C=O stretch (Carboxylic acid)

~1600, ~1510 Medium C=C stretch (Aromatic ring)

~1260 Strong
C-O stretch, asymmetric CF₃

stretch

~1170 Strong Symmetric CF₃ stretch

~1100 Medium C-O-C stretch

Table 4: Predicted Mass Spectrometry Data (Electrospray Ionization, Positive Mode)

m/z Ion

236.0478 [M+H]⁺

219.0452 [M-NH₃+H]⁺

191.0503 [M-COOH+H]⁺

Experimental Protocols
The following are detailed methodologies for the acquisition of spectral data for 4-
(Trifluoromethoxy)-DL-phenylglycine.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Instrumentation:

Bruker Avance III HD 500 MHz NMR spectrometer (or equivalent)

5 mm NMR tubes
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Sample Preparation:

Weigh approximately 5-10 mg of 4-(Trifluoromethoxy)-DL-phenylglycine.

Dissolve the sample in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

Vortex the mixture until the sample is fully dissolved.

Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition Parameters:

Pulse Program: zg30

Solvent: DMSO

Temperature: 298 K

Number of Scans: 16

Relaxation Delay: 1.0 s

Acquisition Time: 3.28 s

Spectral Width: 20.5 ppm

¹³C NMR Acquisition Parameters:

Pulse Program: zgpg30

Solvent: DMSO

Temperature: 298 K

Number of Scans: 1024

Relaxation Delay: 2.0 s

Acquisition Time: 1.09 s
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Spectral Width: 240 ppm

Data Processing:

Apply a Fourier transform to the acquired Free Induction Decay (FID).

Phase correct the resulting spectrum.

Calibrate the chemical shifts using the residual solvent peak of DMSO-d₆ (δ = 2.50 ppm for

¹H and δ = 39.52 ppm for ¹³C).

Integrate the peaks in the ¹H NMR spectrum.

Fourier-Transform Infrared (FT-IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.

Instrumentation:

PerkinElmer Spectrum Two FT-IR spectrometer (or equivalent) with a Universal Attenuated

Total Reflectance (UATR) accessory.

Sample Preparation:

Ensure the UATR crystal is clean by wiping it with isopropanol.

Record a background spectrum of the clean, empty crystal.

Place a small amount of the solid 4-(Trifluoromethoxy)-DL-phenylglycine sample directly

onto the UATR crystal.

Apply pressure using the built-in clamp to ensure good contact between the sample and the

crystal.

Acquisition Parameters:

Spectral Range: 4000-400 cm⁻¹

Resolution: 4 cm⁻¹
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Number of Scans: 16

Data Processing:

The software automatically ratios the sample spectrum to the background spectrum to

produce the final absorbance spectrum.

Identify and label the characteristic absorption bands.

Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation:

Agilent 6545 Q-TOF LC/MS system (or equivalent) with an electrospray ionization (ESI)

source.

Sample Preparation:

Prepare a stock solution of 4-(Trifluoromethoxy)-DL-phenylglycine at a concentration of 1

mg/mL in a mixture of water and acetonitrile (1:1 v/v) with 0.1% formic acid.

Dilute the stock solution to a final concentration of 10 µg/mL with the same solvent system.

Acquisition Parameters (Positive Ion Mode):

Ionization Mode: Electrospray Ionization (ESI)

Polarity: Positive

Capillary Voltage: 3500 V

Fragmentor Voltage: 175 V

Gas Temperature: 325 °C

Gas Flow: 8 L/min
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Nebulizer Pressure: 35 psig

Mass Range: 50-500 m/z

Data Processing:

The mass spectrum is processed using the instrument's software.

Identify the molecular ion peak ([M+H]⁺) and major fragment ions.

Calculate the elemental composition of the observed ions to confirm their identity.

Workflow Visualization
The following diagram illustrates the general workflow for the spectral analysis of 4-
(Trifluoromethoxy)-DL-phenylglycine.
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Caption: Workflow for the spectral characterization of 4-(Trifluoromethoxy)-DL-
phenylglycine.

To cite this document: BenchChem. [Spectral Data Analysis of 4-(Trifluoromethoxy)-DL-
phenylglycine: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1304649#4-trifluoromethoxy-dl-phenylglycine-
spectral-data-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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